molecular formula C6H5NOS B6323114 5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one CAS No. 1078149-76-4

5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one

Cat. No.: B6323114
CAS No.: 1078149-76-4
M. Wt: 139.18 g/mol
InChI Key: LCQRHHVGNIRQBP-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one is a heterocyclic compound with the molecular formula C6H5NOS and a molecular weight of 139.18 g/mol . This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrrolone ring.

Biochemical Analysis

Biochemical Properties

5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, it can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a role in cell signaling and regulation . Moreover, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cellular metabolism and reducing oxidative stress . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can affect the compound’s activity and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a thiophene derivative with an amine, followed by cyclization to form the desired product . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a Lewis acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques, such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4H-Thieno[2,3-c]pyrrol-4-one: A similar compound with a different degree of saturation.

    5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one: Another heterocyclic compound with a similar fused ring system.

    6-Acetyl-5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one: A related compound with an additional acetyl group.

Uniqueness

5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms in the fused ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5,6-dihydrothieno[2,3-c]pyrrol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NOS/c8-6-4-1-2-9-5(4)3-7-6/h1-2H,3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQRHHVGNIRQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CS2)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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